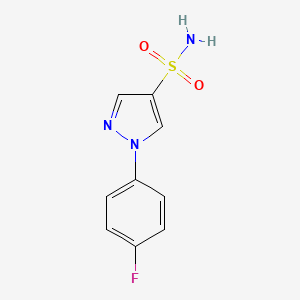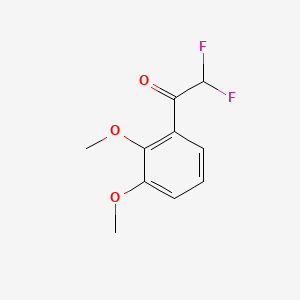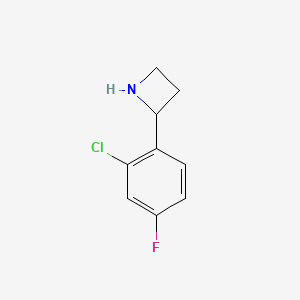
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid and features a methoxy group and a methyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of homovanillic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at room temperature and involves heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.
科学的研究の応用
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
作用機序
The mechanism of action of methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit the activity of certain enzymes, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Vanillin: Contains a formyl group instead of an ester group.
Methyl ferulate: Features a propenoic acid ester instead of a phenylacetic acid ester .
Uniqueness
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its stability and reactivity compared to similar compounds.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H14O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10,12H,1-3H3 |
InChIキー |
VJMXBKDWIDSZAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)



![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)






